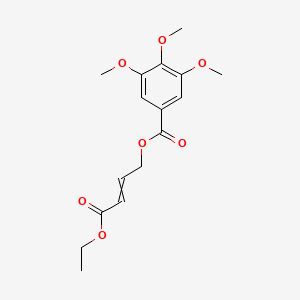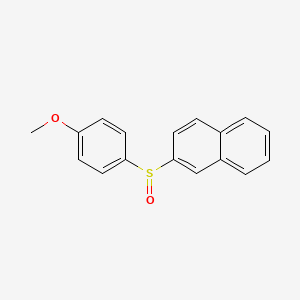![molecular formula C36H62Br2S2 B14176819 2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene CAS No. 924657-16-9](/img/structure/B14176819.png)
2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene is an organic compound belonging to the class of thienothiophenes These compounds are characterized by their fused thiophene rings, which contribute to their unique electronic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene typically involves the bromination of thieno[3,2-b]thiophene. One common method is to react thieno[3,2-b]thiophene with bromine under controlled conditions to introduce bromine atoms at the 2 and 5 positions . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature.
Industrial Production Methods
For large-scale production, a catalytic vapor-phase reaction can be employed. This involves the reaction of 2-(2-thienyl)ethanol with carbon disulfide at high temperatures (around 550°C) to produce thieno[3,2-b]thiophene, which is then brominated to yield the desired compound .
化学反応の分析
Types of Reactions
2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Stille or Suzuki coupling to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of ligands like triphenylphosphine.
Major Products
The major products formed from these reactions include substituted thienothiophenes, sulfoxides, sulfones, and extended conjugated systems.
科学的研究の応用
2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene has several scientific research applications:
Organic Electronics: Used in the development of organic solar cells, OLEDs, and organic field-effect transistors (OFETs) due to its excellent electronic properties.
Material Science: Employed in the synthesis of conjugated polymers and small molecules for advanced materials.
Photovoltaics: Incorporated into photovoltaic materials to enhance the efficiency of solar cells.
Sensors: Utilized in the fabrication of chemical sensors due to its sensitivity to various analytes.
作用機序
The mechanism by which 2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene exerts its effects is primarily through its electronic properties. The compound has a high π-electron density and planar structure, which facilitate efficient charge transport and light absorption. These properties make it an excellent candidate for use in electronic and optoelectronic devices .
類似化合物との比較
Similar Compounds
Dithieno[3,2-b2’,3’-d]thiophene (DTT): Similar in structure but with different substitution patterns, leading to variations in electronic properties.
2,5-Dibromothiophene: Lacks the extended conjugation of the thienothiophene system, resulting in different reactivity and applications.
Thienoacenes: Compounds with more than three annulated thiophene units, offering diverse applications in organic electronics.
Uniqueness
2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene is unique due to its specific substitution pattern and long alkyl chains, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for solution-based fabrication techniques used in the production of organic electronic devices.
特性
CAS番号 |
924657-16-9 |
|---|---|
分子式 |
C36H62Br2S2 |
分子量 |
718.8 g/mol |
IUPAC名 |
2,5-dibromo-3,6-di(pentadecyl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C36H62Br2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34(40-35(31)37)32(36(38)39-33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChIキー |
VJIGQZKUJDJRDF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=C(SC2=C1SC(=C2CCCCCCCCCCCCCCC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


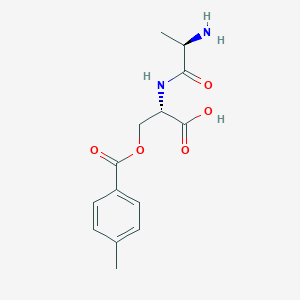
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide](/img/structure/B14176742.png)
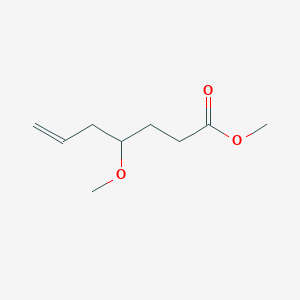
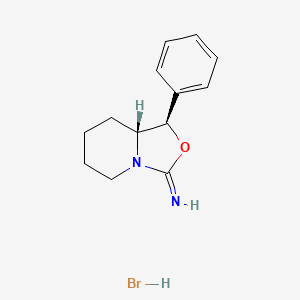

![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)
![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
